Flavokawain C

Description

Propriétés

IUPAC Name |

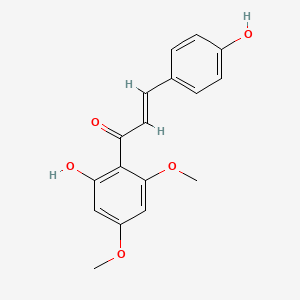

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-13-9-15(20)17(16(10-13)22-2)14(19)8-5-11-3-6-12(18)7-4-11/h3-10,18,20H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUFMIJZNYXWDX-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958437 | |

| Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37308-75-1 | |

| Record name | Flavokawain C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37308-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flavokawain C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LE8KTR6G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194 - 195 °C | |

| Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Flavokawain C: A Technical Guide to Natural Sources, Isolation from Piper methysticum, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavokawain C, a chalcone (B49325) found in the roots of the kava (B3030397) plant (Piper methysticum), has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the natural sources of this compound, a detailed methodology for its isolation and purification from Piper methysticum, and a summary of its known biological activities, with a focus on its impact on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary natural source of this compound is the rhizome and roots of the kava plant (Piper methysticum), a member of the pepper family (Piperaceae).[1][2][3] This plant is traditionally cultivated in the Pacific Islands for its use in a ceremonial beverage with sedative and anxiolytic properties. This compound is one of three major flavokawains (A, B, and C) present in kava extracts, alongside a more abundant class of compounds known as kavalactones.

The concentration of this compound can vary significantly depending on the specific cultivar of Piper methysticum, the part of the plant used, and the extraction method employed. Generally, flavokawains are found in lower concentrations than kavalactones.

Table 1: Quantitative Data on this compound in Piper methysticum

| Plant Material | Cultivar/Type | Extraction Solvent | Analytical Method | This compound Concentration | Reference |

| Ethanolic Kava Extract | Not Specified | Ethanol | HPLC | 0.14 ± 0.003 mg/100 mg of extract | [4] |

| Kava Extract | Not Specified | Ethanol | UPLC | Not specified individually | [5] |

| Acetonic Kava Extract | Noble Varieties | Acetone (B3395972) | HPTLC | Lower concentrations compared to "two-day" varieties | |

| Acetonic Kava Extract | "Two-day" Varieties | Acetone | HPTLC | Higher concentrations compared to "noble" varieties |

Isolation and Purification of this compound from Piper methysticum

The isolation of this compound from Piper methysticum involves a multi-step process of extraction, fractionation, and purification. The following protocol is a synthesized methodology based on established techniques for the separation of chalcones and other constituents from kava.

Experimental Protocol: Extraction

-

Plant Material Preparation: Dried rhizomes of Piper methysticum are ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered kava root is macerated with acetone at room temperature. Acetone is a highly effective solvent for extracting both kavalactones and flavokawains. A typical ratio would be 1:10 (w/v) of plant material to solvent.

-

Extraction Procedure: The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure thorough extraction. The process can be expedited by using sonication.

-

Filtration and Concentration: The resulting mixture is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude acetone extract.

Experimental Protocol: Fractionation and Column Chromatography

-

Solvent Partitioning (Optional): The crude acetone extract can be further fractionated by solvent-solvent partitioning. For instance, the crude extract can be dissolved in a methanol-water mixture and then partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Flavokawains are typically enriched in the less polar fractions.

-

Column Chromatography: The crude extract or a selected fraction is subjected to column chromatography for further separation.

-

Stationary Phase: Silica gel is a commonly used stationary phase for the separation of flavokawains.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase system is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate gradually increasing. For example, elution can begin with 100% n-hexane and progress to a mixture of n-hexane:ethyl acetate (e.g., 9:1, 8:2, etc.).

-

Fraction Collection: Fractions are collected sequentially as the mobile phase elutes from the column.

-

-

Monitoring: The separation process is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

Experimental Protocol: Purification by Crystallization and HPLC

-

Crystallization: Fractions rich in this compound are combined and concentrated. The concentrated residue can then be subjected to crystallization using an appropriate solvent system (e.g., methanol (B129727)/water or hexane/ethyl acetate) to yield purified crystals of this compound.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For higher purity, the semi-purified this compound can be further purified using preparative HPLC.

-

Column: A reversed-phase C18 column is suitable for this purpose.

-

Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is a common mobile phase.

-

Detection: Detection is typically performed using a UV detector at a wavelength where this compound has maximum absorbance (around 355 nm).

-

Fraction Collection: The peak corresponding to this compound is collected.

-

-

Purity Assessment: The purity of the isolated this compound should be assessed using analytical HPLC and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and structural integrity.

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, with a significant focus on its anti-cancer properties. It has been shown to inhibit cell proliferation, induce apoptosis, and trigger cell cycle arrest in various cancer cell lines. These effects are mediated through its interaction with several key cellular signaling pathways.

FAK/PI3K/AKT Signaling Pathway

This compound has been shown to suppress the FAK/PI3K/AKT signaling pathway in liver cancer cells. This pathway is crucial for cell survival, proliferation, and migration. This compound is believed to bind to the ATP sites of FAK and PI3K, thereby inhibiting their phosphorylation and downstream signaling to AKT.

Caption: this compound inhibits the FAK/PI3K/AKT signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another target of this compound. This pathway is involved in cell proliferation, differentiation, and survival. In some cancer cells, this compound has been observed to induce the phosphorylation of ERK1/2, which can paradoxically lead to apoptosis in certain contexts.

Caption: this compound modulates the MAPK/ERK signaling pathway.

Experimental Workflow for Isolation and Purification

The overall workflow for isolating and purifying this compound from Piper methysticum is summarized in the following diagram.

Caption: Workflow for the isolation and purification of this compound.

Conclusion

This compound represents a promising natural product with significant potential for further investigation and development as a therapeutic agent. This guide provides a foundational understanding of its natural occurrence, a detailed framework for its isolation from Piper methysticum, and an overview of its mechanisms of action through key signaling pathways. The provided protocols and data are intended to facilitate further research into the pharmacological properties and potential clinical applications of this intriguing chalcone. Further studies are warranted to optimize isolation yields and to fully elucidate the complex interactions of this compound with cellular signaling networks.

References

- 1. This compound inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells | PLOS One [journals.plos.org]

- 3. Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAPK signaling pathway | Abcam [abcam.com]

- 5. sinobiological.com [sinobiological.com]

Spectroscopic Blueprint of Flavokawain C: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth spectroscopic analysis of Flavokawain C, a chalcone (B49325) of significant interest in pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document outlines the nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of this compound, alongside detailed experimental protocols and relevant signaling pathway visualizations.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data for this compound (2',4-dihydroxy-4',6'-dimethoxychalcone) are presented below. These assignments are crucial for the structural confirmation and purity assessment of the compound.[1]

Table 1: ¹H and ¹³C NMR Spectral Data of this compound (300 MHz, Acetone-d₆) [1]

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2' | - | 106.3 |

| 4' | - | 165.2 |

| 6' | - | 162.7 |

| 1' | - | 106.1 |

| 3' | 5.95 (d, J=2.3 Hz) | 93.8 |

| 5' | 6.10 (d, J=2.3 Hz) | 91.2 |

| 4 | - | 160.1 |

| 1 | - | 127.8 |

| 2, 6 | 7.58 (d, J=8.7 Hz) | 131.0 |

| 3, 5 | 6.88 (d, J=8.7 Hz) | 116.2 |

| α | 7.72 (d, J=15.6 Hz) | 125.8 |

| β | 7.82 (d, J=15.6 Hz) | 144.7 |

| C=O | - | 192.5 |

| 4'-OCH₃ | 3.90 (s) | 55.9 |

| 6'-OCH₃ | 3.82 (s) | 55.6 |

Mass Spectrometry (MS)

Mass spectrometric analysis provides information on the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation. The exact mass was determined by electrospray ionization (ESI) mass spectrometry.[1]

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion | m/z |

| Positive | [M+H]⁺ | 301.1071[2] |

| Negative | [M-H]⁻ | 299.0925[2] |

Table 3: Major MS/MS Fragments of this compound

| Precursor Ion | Fragment m/z | Proposed Fragment |

| [M+H]⁺ | 181.2 | [C₉H₉O₄]⁺ |

| 147.1 | [C₈H₇O₃]⁺ | |

| 259.2 | [C₁₅H₁₅O₄]⁺ | |

| [M-H]⁻ | 119.0 | [C₇H₃O₂]⁻ |

| 255.1 | [C₁₅H₁₁O₄]⁻ | |

| 267.0 | [C₁₆H₁₁O₄]⁻ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the this compound molecule, which are characteristic of its chalcone structure.

Table 4: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) |

| Methanol (B129727) | 368 |

| Not Specified | 366 |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on established methods for flavonoid and chalcone analysis.

NMR Spectroscopy

Sample Preparation: A sample of 3–5 mg of purified this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., acetone-d₆, DMSO-d₆, or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 MHz (or higher) NMR spectrometer.

-

¹H NMR: Spectra are acquired with a spectral width of approximately 16 ppm.

-

¹³C NMR: Spectra are acquired with a spectral width of approximately 220 ppm.

-

2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed using standard pulse programs.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (B52724) (LC-MS grade) at a concentration of approximately 1-10 µg/mL.

Instrumentation and Data Acquisition (LC-MS/MS):

-

Liquid Chromatography (LC): An ultra-high-performance liquid chromatography (UHPLC) system is used for sample introduction. A C18 column is typically employed with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to facilitate ionization.

-

Mass Spectrometry (MS): An electrospray ionization (ESI) source is used in both positive and negative ion modes.

-

Full Scan (MS1): A full scan is acquired to determine the m/z of the precursor ions ([M+H]⁺ and [M-H]⁻).

-

Tandem MS (MS/MS): The precursor ions are selected and subjected to collision-induced dissociation (CID) to generate fragment ions, providing structural information.

-

UV-Vis Spectroscopy

Sample Preparation: A stock solution of this compound is prepared in a UV-grade solvent (e.g., methanol or ethanol). Serial dilutions are made to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).

Instrumentation and Data Acquisition:

-

A dual-beam UV-Vis spectrophotometer is used to record the spectrum, typically from 200 to 600 nm.

-

The solvent used for sample preparation is also used as the blank.

-

Use of Shift Reagents (for structural elucidation): To gain further structural information, spectra can be recorded after the addition of shift reagents such as sodium methoxide (B1231860) (NaOMe), aluminum chloride (AlCl₃), hydrochloric acid (HCl), sodium acetate (B1210297) (NaOAc), and boric acid (H₃BO₃). These reagents cause characteristic shifts in the absorption bands depending on the position of hydroxyl groups on the flavonoid skeleton.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for spectroscopic analysis and a key signaling pathway affected by this compound.

References

Physical and chemical properties of Flavokawain C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavokawain C is a naturally occurring chalcone, a class of compounds belonging to the flavonoid family.[1][2] It is predominantly found in the root of the kava (B3030397) plant (Piper methysticum), a crop native to the Pacific Islands.[3][4] Chalcones are recognized for their distinctive yellow appearance in the kava plant and are known to possess a range of biological activities.[4] this compound, in particular, has garnered significant attention in the scientific community for its potential as an anti-cancer agent, demonstrating cytotoxic and pro-apoptotic activities against various cancer cell lines.[2][5] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a summary of its known effects on key cellular signaling pathways.

Physical and Chemical Properties

This compound is a solid, crystalline powder with a distinct molecular structure characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[4][6]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₆O₅ | [7][8][9][10][11] |

| Molecular Weight | 300.31 g/mol | [7][9][10] |

| IUPAC Name | (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | [8] |

| CAS Number | 37308-75-1 | [8][10][11] |

| Appearance | Solid | [8] |

| Melting Point | 194 - 195 °C | [8] |

| Solubility | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (B145695) (5 mg/ml).[11] Poorly soluble in water.[12] | [11][12] |

| UV max (λmax) | 368 nm | [11] |

Spectroscopic Data

Mass Spectrometry:

NMR Spectroscopy:

-

¹³C NMR spectral data is available and has been used for the characterization of flavokawains.[8][13]

Experimental Protocols

Synthesis: Claisen-Schmidt Condensation

This compound and its analogs can be synthesized via the Claisen-Schmidt condensation reaction.[3] This method involves the base-catalyzed reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde.[14][15]

Typical Protocol:

-

Dissolve 2-hydroxy-4,6-dimethoxyacetophenone and 4-hydroxybenzaldehyde (B117250) in a suitable solvent such as methanol.[3]

-

Add a catalytic amount of a strong base, such as potassium hydroxide, to the mixture.[3]

-

Stir the reaction mixture at room temperature for several hours to overnight.[14]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[14]

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.[16]

Isolation and Purification from Piper methysticum

This compound can be isolated from the roots of the kava plant.

General Protocol:

-

Extract dried and powdered kava root with a solvent such as acetone (B3395972) or ethanol.[17][18]

-

Concentrate the crude extract under reduced pressure.

-

Subject the concentrated extract to column chromatography on silica (B1680970) gel.[6]

-

Elute the column with a gradient of solvents, typically a mixture of hexane (B92381) and ethyl acetate.[6][17]

-

Collect the fractions and monitor for the presence of this compound using TLC or HPLC.[18]

-

Combine the fractions containing pure this compound and evaporate the solvent to yield the purified compound.

Cytotoxicity Assays

Sulforhodamine B (SRB) Assay: This assay is used to determine cell viability based on the measurement of cellular protein content.[13]

-

Seed cells (e.g., HT-29) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for desired time points (e.g., 24, 48, 72 hours).

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the cells with SRB dye.

-

Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.

-

Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

Apoptosis Assays

Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

-

Seed cells (e.g., HCT 116 or HT-29) in 6-well plates and treat with this compound for the desired time and concentration.[8]

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[8]

-

Analyze the stained cells by flow cytometry, acquiring a minimum of 10,000 events per sample.[8]

Hoechst 33342/PI Staining for Nuclear Morphology: This fluorescence microscopy-based assay is used to visualize nuclear changes associated with apoptosis, such as chromatin condensation and fragmentation.

-

Grow cells on coverslips in a 6-well plate and treat with this compound.

-

Stain the cells with Hoechst 33342 (10 µg/mL) followed by propidium iodide (2.5 µg/mL).

-

Mount the coverslips onto microscope slides.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained with Hoechst 33342, while necrotic cells will be stained with PI.

Cell Cycle Analysis

Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19]

-

Treat cells with this compound for the desired time points.

-

Harvest the cells, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Treat the cells with RNase A to degrade RNA.[19]

-

Stain the cells with a PI solution.[19]

-

Analyze the DNA content of the cells by flow cytometry.

-

The resulting data can be analyzed using cell cycle analysis software to determine the percentage of cells in each phase.

Signaling Pathways and Molecular Mechanisms

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.

FAK/PI3K/AKT Signaling Pathway

This compound has been demonstrated to suppress the FAK/PI3K/AKT signaling pathway in liver cancer cells.[4][7][20] This inhibition is associated with a reduction in the phosphorylation of FAK, PI3K, and AKT, leading to decreased cell proliferation and migration.[4][7]

Caption: this compound inhibits the FAK/PI3K/AKT signaling pathway.

MAPK Signaling Pathway

This compound has been observed to influence the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it can induce the phosphorylation of ERK1/2, which is involved in cellular processes like proliferation and apoptosis.[9]

Caption: this compound modulates the MAPK signaling pathway.

Endoplasmic Reticulum (ER) Stress-Induced Apoptosis

This compound can induce apoptosis through the endoplasmic reticulum stress pathway. This is evidenced by the upregulation of GADD153 (CHOP), a key marker of ER stress.[3][9] Prolonged ER stress can trigger apoptotic cell death.

Caption: this compound induces apoptosis via the ER stress pathway.

Conclusion

This compound is a promising natural product with well-defined physical and chemical characteristics and significant potential as an anti-cancer agent. This guide provides a foundational understanding of its properties and the methodologies used to investigate its biological activities. The detailed protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic applications of this intriguing chalcone. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]

- 3. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of Apoptosis and Cell Cycle Arrest by this compound on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Induction of Apoptosis and Cell Cycle Arrest by this compound on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. iiste.org [iiste.org]

- 16. researchgate.net [researchgate.net]

- 17. Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HPLC analysis of flavokavins and kavapyrones from Piper methysticum Forst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cancer.wisc.edu [cancer.wisc.edu]

- 20. researchgate.net [researchgate.net]

Flavokawain C: A Multifaceted Anti-Cancer Agent - A Technical Guide to its Mechanism of Action

A Deep Dive into the Molecular Mechanisms of a Promising Natural Compound for Researchers, Scientists, and Drug Development Professionals

Flavokawain C (FKC), a naturally occurring chalcone (B49325) isolated from the kava (B3030397) plant (Piper methysticum), has emerged as a significant subject of interest in oncology research. This technical guide synthesizes the current understanding of FKC's mechanism of action in cancer cells, providing a comprehensive overview of its effects on key cellular processes, summarizing quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates.

Core Anti-Cancer Mechanisms of this compound

This compound exerts its anti-neoplastic effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting critical signaling pathways essential for cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis

FKC is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: FKC disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic proteins such as cytochrome c, Smac/DIABLO, and AIF into the cytoplasm[1]. This release triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in PARP cleavage and the characteristic morphological changes of apoptosis[1][2]. The process is further amplified by FKC's ability to upregulate the pro-apoptotic protein Bak and downregulate anti-apoptotic proteins like Bcl-xL, XIAP, cIAP-1, and survivin[1].

Extrinsic Pathway: FKC has been shown to upregulate the expression of death receptor 5 (DR5), sensitizing cancer cells to apoptosis initiated by extracellular death ligands[1]. This leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further engaging the mitochondrial pathway.

Endoplasmic Reticulum Stress: FKC can also induce apoptosis by triggering endoplasmic reticulum (ER) stress, evidenced by the increased expression of GADD153.

Reactive Oxygen Species (ROS) Generation: A key mechanism underlying FKC-induced apoptosis is the generation of reactive oxygen species (ROS). Elevated intracellular ROS levels can damage cellular components, including mitochondria, leading to the initiation of the apoptotic cascade.

Cell Cycle Arrest

FKC effectively halts the proliferation of cancer cells by inducing cell cycle arrest at different phases. In HT-29 colon cancer cells, FKC induces arrest at the G1 and G2/M phases. This is achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitors p21 and p27 in a p53-independent manner. In HCT 116 colon cancer cells, FKC causes S phase arrest, accompanied by the downregulation of CDK2 and CDK4, and hypophosphorylation of the retinoblastoma protein (Rb). In breast cancer cells, FKC treatment leads to G2/M phase arrest.

Inhibition of Key Signaling Pathways

FKC's anti-cancer activity is intricately linked to its ability to modulate critical signaling pathways that are often dysregulated in cancer.

FAK/PI3K/AKT Signaling Pathway: In liver cancer cells, FKC has been shown to significantly suppress the FAK/PI3K/AKT signaling pathway. It achieves this by binding to the ATP sites of Focal Adhesion Kinase (FAK) and Phosphoinositide 3-kinase (PI3K), thereby inhibiting their phosphorylation and subsequent activation of Akt. This pathway is crucial for cell proliferation, survival, and migration, and its inhibition by FKC contributes significantly to its anti-cancer effects.

HSP90B1/STAT3/HK2 Signaling Axis: In nasopharyngeal carcinoma, FKC targets the Heat Shock Protein 90B1 (HSP90B1), leading to the downregulation of Signal Transducer and Activator of Transcription 3 (STAT3) and Hexokinase 2 (HK2). This inhibition of the HSP90B1/STAT3/HK2 axis disrupts glucose metabolism and tumor angiogenesis, two critical hallmarks of cancer.

MAPK and Akt Signaling: In HCT 116 cells, FKC treatment leads to a substantial increase in the phosphorylation of ERK1/2, a member of the Mitogen-Activated Protein Kinase (MAPK) family, while reducing the expression of phosphorylated Akt. The modulation of these pathways plays a role in the induction of apoptosis and cell cycle arrest.

Quantitative Data Summary

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colon Adenocarcinoma | 39.00 ± 0.37 | |

| Huh-7 | Liver Cancer | 23.42 ± 0.89 | |

| Hep3B | Liver Cancer | 28.88 ± 2.60 | |

| HepG2 | Liver Cancer | 30.71 ± 1.27 | |

| MIHA (normal liver cells) | Normal Liver | 53.95 ± 5.08 | |

| T24 | Bladder Cancer | ≤17 | |

| RT4 | Bladder Cancer | ≤17 | |

| EJ | Bladder Cancer | ≤17 | |

| L02 | Liver Cancer | <60 | |

| HepG2 | Liver Cancer | <60 |

Detailed Methodologies for Key Experiments

This section outlines the typical experimental protocols used to investigate the mechanism of action of this compound.

Cell Culture and Viability Assays

-

Cell Lines and Culture Conditions: Cancer cell lines such as HT-29, HCT 116 (colon), Huh-7, Hep3B, HepG2 (liver), and various breast and bladder cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Assay (MTT or SRB): Cells are seeded in 96-well plates and treated with various concentrations of FKC for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

Sulforhodamine B (SRB) Assay: Cells are fixed with trichloroacetic acid, stained with SRB solution, and the bound dye is solubilized with a Tris-based solution. Absorbance is measured to quantify total protein content, which is proportional to the number of viable cells.

-

Apoptosis Assays

-

Annexin V/Propidium (B1200493) Iodide (PI) Staining: To differentiate between early apoptotic, late apoptotic, and necrotic cells, treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry.

-

Caspase Activity Assays: The activities of caspase-3, -8, and -9 are measured using colorimetric or fluorometric assay kits according to the manufacturer's instructions.

-

Mitochondrial Membrane Potential (ΔΨm) Measurement: Cells are stained with a fluorescent dye such as JC-1 or Rhodamine 123. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in Rhodamine 123 fluorescence intensity, as measured by flow cytometry or fluorescence microscopy, indicates a loss of ΔΨm.

-

Western Blot Analysis for Apoptosis-Related Proteins: Protein lysates from treated cells are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspases, PARP) and corresponding secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.

Cell Cycle Analysis

-

Flow Cytometry: Cells are harvested, fixed in cold 70% ethanol, and stained with a DNA-intercalating dye such as propidium iodide (PI) containing RNase. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blotting for Signaling Pathway Analysis

-

Protein Extraction and Quantification: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Immunoblotting: Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane. The membrane is blocked and then incubated with primary antibodies targeting total and phosphorylated forms of key signaling proteins (e.g., FAK, PI3K, Akt, STAT3, ERK). After incubation with HRP-conjugated secondary antibodies, the protein bands are detected.

Visualizing the Mechanisms of this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's anti-cancer activity.

Caption: this compound induced apoptosis signaling pathway.

Caption: this compound induced cell cycle arrest mechanism.

References

- 1. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of Apoptosis and Cell Cycle Arrest by this compound on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Flavokawain C: A Technical Guide to its Modulation of the FAK/PI3K/AKT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavokawain C (FKC), a chalcone (B49325) derived from the kava (B3030397) plant (Piper methysticum), has emerged as a promising natural compound with significant anti-cancer properties. Extensive research has demonstrated its ability to inhibit cancer cell proliferation, migration, and induce apoptosis by modulating key cellular signaling pathways. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's action, with a specific focus on its modulation of the Focal Adhesion Kinase (FAK)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling cascade. This document synthesizes quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction to this compound and the FAK/PI3K/AKT Pathway

The FAK/PI3K/AKT signaling pathway is a critical regulator of fundamental cellular processes, including cell growth, survival, proliferation, and migration. Its dysregulation is a common hallmark of many cancers, making it a prime target for therapeutic intervention. Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion and signaling.[1] Upon activation, FAK autophosphorylates at tyrosine 397 (Y397), creating a binding site for the SH2 domain of Src family kinases and PI3K.[1][2] This initiates a downstream cascade, leading to the activation of PI3K and subsequently AKT, a serine/threonine kinase. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival and proliferation.

This compound has been shown to exert its anti-cancer effects by directly targeting and inhibiting this pathway.[3][4] Studies in various cancer cell lines, particularly liver and colon cancer, have elucidated the mechanisms by which FKC disrupts this oncogenic signaling network.

Quantitative Data: The Anti-Cancer Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |

| Liver Cancer | |||

| Huh-7 | Hepatocellular Carcinoma | 23.42 ± 0.89 | |

| Hep3B | Hepatocellular Carcinoma | 28.88 ± 2.60 | |

| HepG2 | Hepatocellular Carcinoma | 30.71 ± 1.27 | |

| Colon Cancer | |||

| HCT 116 | Colorectal Carcinoma | Varies (e.g., ~42 µM at 72h) | |

| HT-29 | Colorectal Adenocarcinoma | 39.00 ± 0.37 | |

| Other Cancers | |||

| A549 | Lung Carcinoma | Cytotoxic effects observed | |

| CaSki | Cervical Cancer | Cytotoxic effects observed | |

| MCF-7 | Breast Cancer | Cytotoxic effects observed |

Mechanism of Action: Inhibition of the FAK/PI3K/AKT Signaling Pathway

This compound's primary mechanism of action against cancer cells involves the direct suppression of the FAK/PI3K/AKT signaling pathway. This inhibition occurs through a multi-faceted approach:

-

Binding to FAK and PI3K: Molecular docking studies have revealed that this compound can bind to the ATP-binding sites of both FAK and PI3K. This competitive inhibition prevents the binding of ATP, which is essential for their kinase activity.

-

Inhibition of Phosphorylation: By blocking the kinase activity of FAK and PI3K, this compound effectively inhibits their phosphorylation and subsequent activation. This leads to a dose-dependent decrease in the levels of phosphorylated FAK (p-FAK), phosphorylated PI3K (p-PI3K), and phosphorylated AKT (p-AKT).

-

Downregulation of Downstream Targets: The inactivation of AKT prevents the phosphorylation of its downstream effector proteins, which are involved in cell survival and proliferation. This ultimately leads to the induction of apoptosis and cell cycle arrest.

Recent studies have also shown that FKC can modulate the PI3K/Akt/mTOR pathway by regulating HSP90B1 and its interaction with EGFR in nasopharyngeal carcinoma.

Signaling Pathway Diagram

Caption: this compound inhibits the FAK/PI3K/AKT signaling pathway.

Cellular Consequences of FAK/PI3K/AKT Pathway Inhibition by this compound

The disruption of the FAK/PI3K/AKT signaling cascade by this compound triggers a series of anti-cancer cellular events:

-

Induction of Apoptosis: FKC promotes programmed cell death by both intrinsic and extrinsic pathways. This is evidenced by the upregulation of pro-apoptotic proteins like Bak and death receptors (DR5), and the downregulation of anti-apoptotic proteins such as XIAP and survivin.

-

Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest, primarily in the S phase and G2/M phase in different cancer cell lines. This is accompanied by the downregulation of cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors like p21 and p27.

-

Inhibition of Cell Migration: By targeting FAK, a key regulator of cell adhesion and motility, this compound significantly inhibits the migration of cancer cells.

-

Induction of DNA Damage: Studies have demonstrated that this compound can induce DNA damage in liver cancer cells, contributing to its cytotoxic effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the FAK/PI3K/AKT pathway.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Materials:

-

Cancer cell lines (e.g., Huh-7, Hep3B)

-

96-well plates

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 6 x 10³ cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.01% DMSO) for the desired duration (e.g., 48 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Western Blot Analysis

This technique is used to detect and quantify the levels of total and phosphorylated proteins in the FAK/PI3K/AKT pathway.

-

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FAK, anti-p-FAK, anti-PI3K, anti-p-PI3K, anti-AKT, anti-p-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the treated and control cells and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. β-actin is typically used as a loading control.

-

Experimental Workflow Diagram

Caption: A general experimental workflow to study this compound's effects.

In Vivo Studies

The anti-cancer efficacy of this compound has been validated in preclinical animal models. In xenograft models using human liver cancer cells (Huh-7), administration of this compound resulted in a significant inhibition of tumor growth with minimal adverse effects. Similarly, in vivo studies with HCT 116 colon carcinoma xenografts showed that FKC treatment significantly inhibited tumor growth. These findings underscore the therapeutic potential of this compound in a physiological context.

Conclusion and Future Directions

This compound has demonstrated compelling anti-cancer activity through the targeted inhibition of the FAK/PI3K/AKT signaling pathway. Its ability to induce apoptosis, cell cycle arrest, and inhibit cell migration in various cancer models, coupled with its efficacy in vivo, positions it as a strong candidate for further drug development. Future research should focus on optimizing its delivery, evaluating its efficacy in combination with other chemotherapeutic agents, and conducting clinical trials to translate these promising preclinical findings into tangible benefits for cancer patients. The detailed molecular understanding of its mechanism of action provides a solid foundation for its continued investigation as a novel anti-cancer therapeutic.

References

- 1. Complex Formation with Focal Adhesion Kinase: A Mechanism to Regulate Activity and Subcellular Localization of Src Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of FAK and Src adhesion signaling occurs independently of adhesion complex composition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Flavokawain C as a Potent Inhibitor of the HSP90B1/STAT3/HK2 Signaling Axis: A Technical Guide for Drug Development Professionals

Introduction

Flavokawain C (FKC) is a naturally occurring chalcone (B49325) isolated from the kava (B3030397) plant (Piper methysticum) that has demonstrated significant anti-tumor efficacy across a range of cancer models.[1][2][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, specifically focusing on its role as an inhibitor of the Heat Shock Protein 90 Beta 1 (HSP90B1), Signal Transducer and Activator of Transcription 3 (STAT3), and Hexokinase 2 (HK2) signaling pathway. This axis is crucial in promoting tumor cell proliferation, metabolic reprogramming, and angiogenesis.[1] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Recent studies have identified FKC as a natural inhibitor of HSP90B1, a molecular chaperone frequently overexpressed in cancer cells that is essential for the stability and function of numerous oncoproteins. By targeting HSP90B1, FKC disrupts the downstream signaling cascades that drive malignant progression. One of the key pathways affected is the STAT3 signaling pathway, as STAT3 is a client protein of HSP90. The inhibition of this pathway ultimately leads to the downregulation of critical metabolic enzymes like HK2, thereby suppressing the glycolytic phenotype characteristic of many cancers.

This guide will detail the molecular interactions, present quantitative data on the efficacy of FKC, outline relevant experimental protocols, and provide visual representations of the signaling pathways and experimental workflows.

Molecular Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting HSP90B1. This interaction leads to a cascade of downstream effects that culminate in the inhibition of cancer cell proliferation, glycolysis, and angiogenesis.

Inhibition of HSP90B1

HSP90B1 is a critical molecular chaperone that facilitates the proper folding, stability, and activity of a wide array of "client" proteins, many of which are integral to cancer cell survival and proliferation. FKC has been identified as a natural inhibitor of HSP90B1, leading to a reduction in its expression in cancer cells. This inhibitory action disrupts the chaperoning of HSP90B1's client proteins, marking the initial step in FKC's mechanism of action.

Suppression of STAT3 Phosphorylation

Signal Transducer and Activator of Transcription 3 (STAT3) is a well-established client protein of HSP90. The chaperone activity of HSP90 is essential for maintaining the stability and functional conformation of STAT3, allowing for its phosphorylation and subsequent activation. By inhibiting HSP90B1, this compound disrupts the HSP90B1-STAT3 interaction, leading to STAT3 destabilization and reduced phosphorylation at key residues like Tyrosine 705. This inactivation of STAT3 prevents its dimerization and translocation to the nucleus, thereby inhibiting its function as a transcription factor for genes involved in cell survival, proliferation, and metabolism.

Downregulation of Hexokinase 2 (HK2)

Hexokinase 2 (HK2) is a critical enzyme in the glycolytic pathway and is often overexpressed in cancer cells, contributing to the Warburg effect. The expression of HK2 is, in part, regulated by the STAT3 signaling pathway. By inhibiting STAT3 activation, this compound leads to the downstream downregulation of HK2 expression. This reduction in HK2 levels impairs the glycolytic capacity of cancer cells, reducing their energy supply and inhibiting cell proliferation. Furthermore, in vivo studies have shown that FKC treatment results in the downregulation of HK2 in tumor tissues.

Quantitative Data

The anti-cancer efficacy of this compound has been quantified in various studies. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line(s) | Value | Reference(s) |

| IC₅₀ | HCT 116 (Colon Carcinoma) | 12.75 µM | |

| T24, RT4, EJ (Bladder Cancer) | ≤17 µM | ||

| L02, HepG2 (Liver Cancer) | <60 µM | ||

| Effect on Protein Phosphorylation | HNE1, CNE2 (Nasopharyngeal Carcinoma) | Decreased phosphorylation of EGFR, PI3K, Akt, mTOR | |

| Impact on Cell Behavior | HNE1, CNE2 (Nasopharyngeal Carcinoma) | Inhibition of proliferation, glycolysis, and angiogenesis |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment | Outcome | Reference(s) |

| Nude Mice Xenograft | Nasopharyngeal Carcinoma | FKC Treatment | Marked reduction in tumor volume and weight | |

| Downregulation of HSP90B1, GLUT1, HK2, Ang-1, and VEGF | ||||

| Inhibition of EGFR/PI3K/Akt/mTOR phosphorylation |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on the HSP90B1/STAT3/HK2 signaling pathway.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and anti-proliferative effects of this compound.

-

MTT/CCK-8/SRB Assays:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2, 4 µM) and a vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).

-

Reagent Addition:

-

MTT: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.

-

CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.

-

SRB: Fix cells with trichloroacetic acid, stain with SRB dye, and solubilize the dye with Tris buffer.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

-

-

Colony Formation Assay:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.

-

Treatment: Treat with this compound for a specified period.

-

Incubation: Replace the medium with fresh, drug-free medium and incubate for 1-2 weeks until visible colonies form.

-

Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies.

-

Western Blot Analysis

Western blotting is used to quantify the expression levels of total and phosphorylated proteins in the signaling pathway.

-

Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against HSP90B1, STAT3, p-STAT3, HK2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Tumor Model

This model is crucial for evaluating the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject cancer cells into the flanks of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment: Randomly assign mice to treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control.

-

Monitoring: Monitor tumor volume and body weight regularly.

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors.

-

Analysis: Weigh the tumors and perform downstream analyses such as Western blotting or immunohistochemistry on the tumor tissue to assess changes in protein expression.

Conclusion

This compound presents a promising therapeutic strategy for the treatment of various cancers by targeting the HSP90B1/STAT3/HK2 signaling axis. Its ability to inhibit a key molecular chaperone, disrupt a critical oncogenic signaling pathway, and impair cancer cell metabolism highlights its potential as a multi-faceted anti-cancer agent. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical investigation into the development of this compound as a novel cancer therapeutic.

References

- 1. This compound inhibits glucose metabolism and tumor angiogenesis in nasopharyngeal carcinoma by targeting the HSP90B1/STAT3/HK2 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of Apoptosis and Cell Cycle Arrest by this compound on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Flavokawain C: An In-depth Technical Guide to its Initial Screening for Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flavokawain C (FKC) is a naturally occurring chalcone (B49325) isolated from the root of the Kava plant (Piper methysticum).[1] Chalcones, a class of flavonoids, have garnered significant attention in oncology for their potential as anticancer agents due to their ability to target multiple molecular pathways with low toxicity to normal cells.[2][3] This document provides a comprehensive technical overview of the initial in vitro screening of this compound, summarizing its cytotoxic effects, elucidating its primary mechanisms of action, and providing detailed experimental protocols for its evaluation. The data presented herein supports FKC as a promising candidate for further preclinical and clinical development as a chemotherapeutic agent.

In Vitro Cytotoxicity and Selectivity

Initial screening of this compound has demonstrated significant cytotoxic and anti-proliferative activity against a range of human cancer cell lines. Notably, its efficacy varies across different cancer types, with pronounced effects observed in colon, liver, and bladder cancers.[1][4] A crucial aspect of its potential is its demonstrated selectivity, showing minimal toxicity to normal human cells, such as normal colon and liver cells, when compared to cancer cells.

Quantitative Cytotoxicity Data (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. The table below summarizes the reported IC₅₀ values for this compound across various human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

| HCT 116 | Colon Carcinoma | Not explicitly stated, but showed highest cytotoxicity | |

| HT-29 | Colon Adenocarcinoma | 39.00 ± 0.37 | |

| Huh-7 | Liver Cancer | 23.42 ± 0.89 | |

| Hep3B | Liver Cancer | 28.88 ± 2.60 | |

| HepG2 | Liver Cancer | 30.71 ± 1.27 | |

| MIHA | Normal Liver Cells | 53.95 ± 5.08 | |

| T24 | Bladder Cancer | ≤17 | |

| RT4 | Bladder Cancer | ≤17 | |

| EJ | Bladder Cancer | ≤17 | |

| MCF-7 | Breast Cancer | Lower cytotoxicity than HCT 116 | |

| A549 | Lung Cancer | Lower cytotoxicity than HCT 116 | |

| CaSki | Cervical Cancer | Lower cytotoxicity than HCT 116 |

Mechanisms of Anticancer Action

This compound exerts its anticancer effects through a multi-targeted approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. These events are orchestrated through the modulation of several critical signaling pathways.

Induction of Apoptosis

FKC is a potent inducer of apoptosis, a key mechanism for eliminating cancerous cells. This is evidenced by classic morphological changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. FKC triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Extrinsic Pathway: FKC upregulates the expression of Death Receptor 5 (DR5), sensitizing cancer cells to apoptosis signals.

-

Intrinsic Pathway: The compound disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c, Smac/DIABLO, and Apoptosis-Inducing Factor (AIF) into the cytoplasm. This process is regulated by the Bcl-2 family of proteins, where FKC upregulates the pro-apoptotic protein Bak and downregulates anti-apoptotic proteins like Bcl-xL.

-

Caspase Cascade Activation: Both pathways converge on the activation of a cascade of executioner enzymes known as caspases. FKC treatment leads to the activation of initiator caspases-8 and -9, and the executioner caspase-3. Activated caspase-3 then cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the biochemical and morphological hallmarks of apoptosis.

-

Downregulation of IAPs: FKC further promotes apoptosis by downregulating Inhibitor of Apoptosis Proteins (IAPs) such as XIAP, cIAP-1, and cIAP-2, which normally function to suppress caspase activity.

Cell Cycle Arrest

In addition to inducing apoptosis, FKC disrupts the normal progression of the cell cycle, preventing cancer cells from dividing. The specific phase of arrest can be cell-type dependent, with S phase arrest observed in HCT 116 colon cancer cells and G₁ and G₂/M phase arrest in HT-29 colon cancer cells.

The key molecular events driving this arrest include:

-

Upregulation of CDK Inhibitors: FKC increases the expression of cyclin-dependent kinase (CDK) inhibitors p21Cip1 and p27Kip1.

-

Downregulation of CDKs: These inhibitors then suppress the activity of CDK2 and CDK4.

-

Hypophosphorylation of Rb: The reduction in CDK activity leads to the hypophosphorylation of the Retinoblastoma protein (pRb). In its active, hypophosphorylated state, pRb prevents the cell from progressing through the cell cycle, thereby inducing arrest.

Modulation of Key Signaling Pathways

FKC's anticancer activity is also linked to its ability to interfere with several other pro-survival signaling pathways.

-

Endoplasmic Reticulum (ER) Stress: FKC treatment leads to an elevation of GADD153 (also known as CHOP), a key marker of ER stress-induced apoptosis.

-

PI3K/Akt/mTOR Pathway: This is a central pathway for cell growth, proliferation, and survival. FKC has been shown to reduce the phosphorylation of Akt, thereby inhibiting this pathway. In liver cancer, FKC suppresses the FAK/PI3K/AKT signaling pathway by inhibiting the phosphorylation of Focal Adhesion Kinase (FAK), PI3K, and AKT.

-

HSP90 Inhibition: In nasopharyngeal carcinoma, FKC acts as a natural inhibitor of Heat Shock Protein 90 (HSP90B1). By targeting HSP90B1, FKC disrupts the stability of client proteins like EGFR, leading to the downregulation of the downstream EGFR/PI3K/Akt/mTOR signaling cascade. This inhibition affects not only proliferation but also glycolysis and angiogenesis.

-

MAPK Pathway: FKC treatment results in a substantial increase in the phosphorylation of ERK1/2, a component of the MAPK pathway, which can paradoxically promote apoptosis under certain cellular contexts like sustained activation.

Experimental Protocols

The following are generalized protocols for the initial screening of this compound, based on methodologies cited in the literature.

Cell Viability Assay (MTT or SRB Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., HCT 116, Huh-7) in a 96-well plate at a density of 4x10³ to 6x10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the FKC-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of FKC for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle (G₀/G₁, S, G₂/M).

-

Cell Treatment: Treat cells with FKC for various time points (e.g., 6, 12, 24, 48 hours).

-

Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A.

-

Incubation: Incubate for 30 minutes in the dark.

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling.

-

Protein Extraction: Treat cells with FKC, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford protein assay.

-

Electrophoresis: Separate equal amounts of protein (20-50 µg) by SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA to prevent non-specific binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, p21, p-Akt) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

The initial screening of this compound provides compelling evidence of its potential as a selective anticancer agent. Its ability to induce apoptosis, cause cell cycle arrest, and modulate critical oncogenic signaling pathways like PI3K/Akt and HSP90 highlights its multi-targeted mechanism of action. The data strongly supports its candidacy for further investigation, including in vivo studies using xenograft models to evaluate its efficacy, pharmacokinetics, and safety profile in a whole-organism context. Further research should also aim to identify predictive biomarkers for FKC sensitivity and explore potential synergistic combinations with existing chemotherapeutic drugs.

References

- 1. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells | PLOS One [journals.plos.org]

- 2. Induction of Apoptosis and Cell Cycle Arrest by this compound on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits glucose metabolism and tumor angiogenesis in nasopharyngeal carcinoma by targeting the HSP90B1/STAT3/HK2 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Flavokawain C: In Vitro Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavokawain C (FKC) is a naturally occurring chalcone (B49325) found in the kava (B3030397) plant (Piper methysticum) that has garnered significant interest for its potential therapeutic applications. In vitro studies have demonstrated its efficacy as an anti-cancer and anti-inflammatory agent. This document provides detailed application notes and protocols for the in vitro evaluation of this compound, summarizing key quantitative data and outlining methodologies for essential experiments.

Data Presentation: Anti-Cancer Activity of this compound

The cytotoxic effects of this compound have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay | Reference |

| Breast Cancer | |||||

| MCF-7 | Breast Adenocarcinoma | 30.8 ± 2.2 | 48 h | MTT | [1] |

| MDA-MB-231 | Breast Adenocarcinoma | 27.5 ± 1.1 | 48 h | MTT | [1] |

| MDA-MB-453 | Breast Carcinoma | 34.7 ± 1.4 | 48 h | MTT | [1] |

| Colon Cancer | |||||

| HCT 116 | Colorectal Carcinoma | Not specified | 72 h | SRB | [2] |

| HT-29 | Colorectal Adenocarcinoma | Not specified | 72 h | SRB | [2] |

| Liver Cancer | |||||

| Huh-7 | Hepatocellular Carcinoma | 23.42 ± 0.89 | Not specified | MTT | |

| Hep3B | Hepatocellular Carcinoma | 28.88 ± 2.60 | Not specified | MTT | |

| HepG2 | Hepatocellular Carcinoma | 30.71 ± 1.27 | Not specified | MTT | |

| Bladder Cancer | |||||

| T24 | Bladder Carcinoma | <17 | Not specified | Not specified | |

| RT4 | Bladder Carcinoma | <17 | Not specified | Not specified | |

| EJ | Bladder Carcinoma | <17 | Not specified | Not specified | |

| Normal Cells (for comparison) | |||||

| MCF-10A | Non-tumorigenic breast epithelial | 66.9 ± 1.5 | 48 h | MTT | |

| CCD-18Co | Normal Colon Fibroblast | Minimal toxicity | 72 h | SRB |

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the biological activity of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan (B1609692) crystals)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.

-

Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

Apoptosis Assay (Annexin V-FITC/PI Staining)